molecular formula C9H20N2O B1616439 Octylurea CAS No. 2158-10-3

Octylurea

Cat. No. B1616439
CAS RN: 2158-10-3
M. Wt: 172.27 g/mol
InChI Key: UBBIDOUCHSVOFY-UHFFFAOYSA-N
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Description

Octylurea is a chemical compound with the molecular formula C9H20N2O . It has a molecular weight of 172.27 . It is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Octylurea is 1S/C9H20N2O/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12) . This indicates the presence of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .

Scientific Research Applications

Antifungal Properties

Octylurea derivatives, particularly octyl gallate, have demonstrated notable antifungal properties. A study found that octyl gallate was effective against wood decay fungi like Lenzites betulina, Trametes versicolor, Gloeophyllum trabeum, and Laetiporus sulphureus. Its antifungal activity was further enhanced when combined with cinnamaldehyde, suggesting its potential as a wood preservative against decay fungi (Hsu, Chang, & Chang, 2007).

Thermal Stability and Flame Retardancy

In the field of material science, octylurea compounds like OCTA-POSS have been used to enhance the thermal stability and flammability resistance of polyurethane foams. The addition of OCTA-POSS to these foams results in the formation of a char layer acting as an insulating barrier, thereby reducing the heat release rate and improving flame retardancy (Michałowski, Hebda, & Pielichowski, 2017).

Herbicide Analysis and Removal

Octylurea-based compounds have been utilized in the analytical determination of phenylurea herbicides in agricultural products. Liquid chromatography methods using octylurea derivatives facilitate the identification and quantification of these herbicides, essential for agricultural and environmental monitoring (Sidwell & Ruzicka, 1976).

Metal Ion Removal

A novel organosilicate compound, Octakis[(thiourea)propyl] octasilsesquioxane (POSS-Pr-THIO), has been developed for the efficient removal of metallic ions from various solutions. This study highlights the potential of octylurea-based adsorbents in purifying natural waters, fuel ethanol, and sugar-cane spirits from toxic metals (Vieira et al., 2015).

Hydrogel Applications

In biomedical applications, octylurea derivatives like OpePOSS have been used to create hydrogels with enhanced properties. These hydrogels, crosslinked with octylurea compounds, exhibit faster response rates and improved swelling/deswelling characteristics, opening up potential uses in drug delivery and tissue engineering (Mu & Zheng, 2007).

Optical Coherence Tomography Angiography (OCTA)

Although not directly related to octylurea, OCTA has emerged as an important method in ophthalmology for non-invasive, high-resolution imaging of retinal vascular tissue. This technique provides detailed images useful for diagnosing and researching a range of retinal vascular diseases (Kashani et al., 2017).

Safety and Hazards

Octylurea is classified under the GHS07 hazard pictogram . The associated hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

octylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBIDOUCHSVOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175932
Record name Urea, octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2158-10-3
Record name N-Octylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, octyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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